Estr-4-en-3-one, 17-(acetyloxy)-7-(9-hydroxynonyl)-, (7alpha,17beta)- is a synthetic compound that belongs to the class of steroid derivatives. It is characterized by the presence of an acetyloxy group and a hydroxynonyl side chain, which are significant for its biological activity. This compound is primarily studied for its potential applications in hormone therapy, particularly in the treatment of hormone receptor-positive breast cancer.
The synthesis of Estr-4-en-3-one, 17-(acetyloxy)-7-(9-hydroxynonyl)- typically involves multi-step organic reactions. Key methods include:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular formula of Estr-4-en-3-one, 17-(acetyloxy)-7-(9-hydroxynonyl)- is , with a molecular weight of approximately 458.67 g/mol. The structure features a steroid nucleus with specific stereochemistry at positions 7 and 17, as indicated by the (7alpha,17beta) designation.
Estr-4-en-3-one, 17-(acetyloxy)-7-(9-hydroxynonyl)- can undergo various chemical reactions typical for steroids:
The reactivity of this compound is influenced by its functional groups and steric hindrance due to the bulky steroid framework. Reaction conditions must be optimized to prevent degradation or unwanted side reactions .
As an estrogen receptor antagonist, Estr-4-en-3-one, 17-(acetyloxy)-7-(9-hydroxynonyl)- functions by binding to estrogen receptors in target tissues, inhibiting estrogen-mediated signaling pathways. This action is critical in treating hormone receptor-positive breast cancers by blocking the proliferative effects of estrogen on cancer cells.
Research indicates that compounds with similar structures exhibit varying degrees of affinity for estrogen receptors, which correlates with their therapeutic efficacy in clinical settings .
Relevant analyses include spectroscopic methods (NMR, IR) to determine functional groups and confirm structural integrity .
Estr-4-en-3-one, 17-(acetyloxy)-7-(9-hydroxynonyl)- has potential applications in:
This compound represents a significant area of interest for pharmaceutical development aimed at improving cancer treatment outcomes .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3